molecular formula C16H19ClN2O2 B2485598 11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride CAS No. 2034607-67-3

11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

Cat. No.: B2485598
CAS No.: 2034607-67-3
M. Wt: 306.79
InChI Key: MGZHMBBBSMANHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, which is known for its wide range of biological and pharmacological activities . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the condensation of furan-3-methanol with a suitable amine under acidic conditions . The reaction proceeds through a series of intermediate steps, including cyclization and functional group transformations, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxaldehyde, while reduction can produce furan-3-methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride apart is its complex tricyclic structure, which provides unique steric and electronic properties. These properties enhance its ability to interact with a wide range of biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

11-(furan-3-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16-3-1-2-15-14-6-13(9-18(15)16)8-17(10-14)7-12-4-5-20-11-12;/h1-5,11,13-14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZHMBBBSMANHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=COC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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